

Dapsone-13C12 GC-MS analysis method

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Compound Focus: Dapsone-13C12

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Chemical Profile of Dapsone-13C12

The table below summarizes the key information for the stable isotope-labeled internal standard.

Property	Description
IUPAC Name	4,4'-Sulfonyldianiline-13C12 [1]
CAS Number	1632119-29-9 [1]
Molecular Formula	13C12H12N2O2S [1]
Molecular Weight	260.21 g/mol [1]
Synonym	Dapsone-13C12; DDS-13C12 [1]
Application	Internal Standard for quantitative NMR, GC-MS, or LC-MS analysis [1]

Detailed Protocol: Using Dapsone-13C12 for Quantification

This protocol is adapted from a clinical phenotyping study that used **Dapsone-13C12** as an internal standard for the simultaneous measurement of multiple drugs and their metabolites in human plasma and urine via

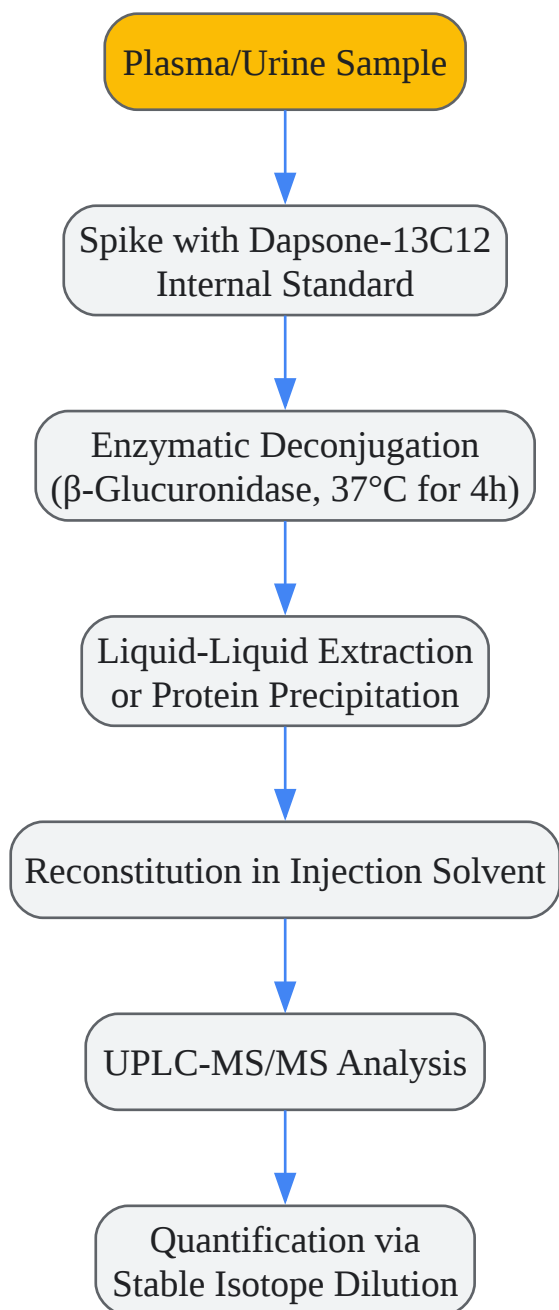
UPLC-MS/MS [2].

Solution Preparation

- **Internal Standard Stock Solution:** Prepare a primary stock solution of **Dapsone-13C12** at a concentration of **1 mg/mL** in methanol [2].
- **Working Internal Standard Mixture:** Combine aliquots of **Dapsone-13C12** with other heavy-labeled standards. A example mixture can contain **Dapsone-13C12** at a final concentration of **100 ng/mL** in 50% methanol. Lyophilize this mixture and reconstitute it in a suitable solvent [2].
- **Calibration Standards:** Prepare calibration standards for Dapsone and its metabolite (e.g., Mono-N-acetyl dapsone, MAD) at varying concentrations spiked into pooled blank plasma or urine [2].

Sample Preparation Workflow

The following diagram illustrates the sample preparation and analysis workflow:



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Key Steps Explained:

- **Spiking:** Add a fixed, known amount of the **Dapsone-13C12** working solution (e.g., 20 µL) to each sample and calibration standard before processing. This corrects for losses in subsequent steps [2].
- **Enzymatic Treatment (for urine/conjugated metabolites):** Treat samples (e.g., 100 µL) with β-glucuronidase (100 µL, 1000 units/mL in 0.2 M sodium acetate buffer, pH 4.3) for 4 hours in a 37°C water bath to hydrolyze metabolite conjugates [2].

- **Sample Clean-up:** The cited method uses protein precipitation. As a general principle, Liquid-Liquid Extraction (LLE) with solvents like dichloromethane can also be highly effective for cleaning up samples for mass spectrometry, as demonstrated in other multi-analyte methods [3].

UPLC-MS/MS Analysis Parameters (Adaptable for GC-MS)

Since a specific GC-MS method was not found, the parameters below are based on the highly sensitive UPLC-MS/MS method from the literature. You would need to optimize these for GC-MS, particularly the chromatography and ionization.

Parameter	Setting / Recommendation
Chromatography	UPLC System with reversed-phase column. Gradient using water/methanol solvent system [2].
Ionization Mode	Electrospray Ionization (ESI) . The method used both positive and negative modes for different analytes [2].
Mass Analysis	Triple Quadrupole (QQQ) mass spectrometer [2].
Data Acquisition	Multiple Reaction Monitoring (MRM) . The specific transitions (precursor ion > product ion) for Dapsone-13C12 and its target analyte must be optimized on your instrument.
Quantification	Stable Isotope Dilution . The ratio of the peak area of natural Dapsone to the peak area of Dapsone-13C12 is used for calculation against the calibration curve [2].

Application in Research: The Pittsburgh Cocktail

Dapsone-13C12 was developed and used as an internal standard in a clinical phenotyping study known as the "Pittsburgh Cocktail" [2]. In this study:

- **Purpose:** To simultaneously measure the metabolic activity of six different cytochrome P450 (CYP) enzymes and N-acetyltransferase 2 (NAT2) [2].
- **Role of Dapsone:** Dapsone (100 mg) is administered orally as a probe drug for the **NAT2** enzyme. The metabolic ratio of Dapsone to its metabolite, Mono-N-acetyl dapsone (MAD), in plasma or urine

is used to determine NAT2 acetylator phenotype [2].

- **Role of Dapsone-13C12:** The stable isotope-labeled **Dapsone-13C12** is added to patient samples as an internal standard to enable highly precise and accurate quantification of both dapsone and MAD using stable isotope dilution UPLC-MS/MS [2].

Important Limitations and Future Directions

It is critical to note that the highly robust method described in the search results was developed for **UPLC-MS/MS** [2]. While **Dapsone-13C12** is also suitable for GC-MS [1], a specific and validated GC-MS method for its analysis was not identified in the current search results.

- **GC-MS Consideration:** For GC-MS analysis, you may need to consider the derivatization of Dapsone and its metabolite to improve their volatility and thermal stability. Common silylation or acylation reagents could be explored.
- **Method Translation:** The core principles of using the stable isotope-labeled internal standard, sample extraction, and calibration remain the same. The chromatography and ionization source conditions would be the primary areas requiring optimization.

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